molecular formula C6H9N3O2 B12818177 2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid

2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B12818177
M. Wt: 155.15 g/mol
InChI Key: CJJIKRLEMXODJL-UHFFFAOYSA-N
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Description

2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its biological activities are thought to be mediated through its interaction with enzymes and receptors involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid is unique due to the presence of both an amino group and a methyl group on the imidazole ring. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2-amino-1-methylimidazol-4-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(2-5(10)11)8-6(9)7/h3H,2H2,1H3,(H2,7,8)(H,10,11)

InChI Key

CJJIKRLEMXODJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1N)CC(=O)O

Origin of Product

United States

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